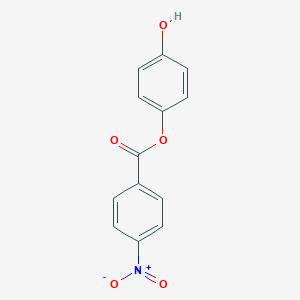

4-Hydroxyphenyl 4-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-hydroxyphenyl) 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO5/c15-11-5-7-12(8-6-11)19-13(16)9-1-3-10(4-2-9)14(17)18/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKOBCBLUCPMQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40927686 | |

| Record name | 4-Hydroxyphenyl 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13245-55-1 | |

| Record name | NSC23422 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyphenyl 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Esterification Pathways for 4-Hydroxyphenyl 4-nitrobenzoate (B1230335)

The synthesis of 4-Hydroxyphenyl 4-nitrobenzoate is fundamentally an esterification process. The specific pathways to achieve this can be broadly categorized into conventional chemical methods and advanced protocols that employ energy sources like ultrasound or microwaves to enhance reaction efficiency.

Conventional Synthetic Routes

Conventional methods for synthesizing this compound rely on well-established chemical reactions, typically involving the combination of a phenol (B47542) and a carboxylic acid derivative under standard laboratory conditions.

One primary route involves the reaction of 1,4-dihydroxybenzene, also known as hydroquinone (B1673460), with 4-nitrobenzoyl chloride. In this reaction, a hydroxyl group of 1,4-dihydroxybenzene acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. This leads to the formation of the ester and the elimination of hydrogen chloride (HCl). chemguide.co.uk

The reactivity of the hydroxyl groups in 1,4-dihydroxybenzene is similar to that of other phenols. The reaction is typically performed in the presence of a base, such as pyridine (B92270), which neutralizes the HCl byproduct and catalyzes the reaction. Careful control of the stoichiometry is essential to favor the formation of the mono-substituted product, this compound, and minimize the di-substituted byproduct.

Table 1: Reaction Parameters for Nucleophilic Aromatic Substitution

| Parameter | Condition | Rationale |

|---|---|---|

| Nucleophile | 1,4-Dihydroxybenzene | Provides the hydroxyphenyl group. |

| Electrophile | 4-Nitrobenzoyl Chloride | Provides the 4-nitrobenzoyl group; highly reactive. |

| Solvent | Dichloromethane (B109758), Chloroform | Inert solvent to dissolve reactants. |

| Catalyst/Base | Pyridine, Triethylamine | Neutralizes HCl byproduct, driving the reaction forward. |

| Temperature | Room Temperature | The high reactivity of the acyl chloride allows for mild reaction conditions. chemguide.co.uk |

A more general approach involves the esterification of various hydroxylated phenols with derivatives of 4-nitrobenzoic acid. Due to the relatively low nucleophilicity of the phenolic hydroxyl group, direct esterification with 4-nitrobenzoic acid is often slow and inefficient. libretexts.org Therefore, more reactive derivatives like acyl chlorides (e.g., 4-nitrobenzoyl chloride) or acid anhydrides are preferred. chemguide.co.uklibretexts.org

The reaction with 4-nitrobenzoyl chloride is common due to its commercial availability and high reactivity. orgsyn.org To enhance the reaction rate, the phenol can first be converted to its more nucleophilic conjugate base, the phenoxide ion, by treatment with a base like sodium hydroxide. chemguide.co.uklibretexts.org This phenoxide then readily reacts with the acyl chloride.

Table 2: Comparison of Reactants for Esterification of Phenols

| 4-Nitrobenzoic Acid Derivative | Reactivity | Conditions | Byproduct |

|---|---|---|---|

| 4-Nitrobenzoic Acid | Low | High temperature, strong acid catalyst often required. | Water |

| 4-Nitrobenzoyl Chloride | High | Room temperature, often with a base (e.g., pyridine). chemguide.co.uk | HCl |

| 4-Nitrobenzoic Anhydride | Moderate | Warming may be needed. libretexts.org | 4-Nitrobenzoic Acid |

For instance, the reaction of phenol with benzoyl chloride in the presence of a catalyst like TiO2 under solvent-free conditions has been shown to produce high yields of the corresponding ester. A similar methodology can be applied using 4-nitrobenzoyl chloride to synthesize phenolic esters.

Advanced Synthetic Approaches

To overcome the limitations of conventional methods, such as long reaction times and harsh conditions, advanced synthetic techniques utilizing alternative energy sources have been developed.

Ultrasound irradiation has emerged as a green and efficient method for accelerating chemical reactions, including esterifications. nih.gov The phenomenon of acoustic cavitation—the formation, growth, and collapse of bubbles in the reaction medium—generates localized hot spots with extremely high temperatures and pressures, enhancing mass transfer and reaction rates. nih.gov

In the context of synthesizing this compound, applying ultrasound can significantly reduce reaction times and improve yields compared to silent (non-sonicated) conditions. For example, a study on the esterification of sodium 4-hydroxybenzoate (B8730719) using ultrasound-assisted phase-transfer catalysis demonstrated a substantial increase in the reaction rate coefficient. nih.gov The apparent rate coefficient with ultrasound (28 kHz/300 W) was 0.1057 min⁻¹, which was 88% higher than the rate of 0.0563 min⁻¹ without ultrasound. nih.gov This approach highlights the potential for ultrasound to intensify the synthesis of similar esters.

Table 3: Effect of Ultrasound on Esterification of Sodium 4-hydroxybenzoate

| Condition | Apparent Rate Coefficient (min⁻¹) | Yield (30 min) | Reference |

|---|---|---|---|

| Without Ultrasound | 0.0563 | Low | nih.gov |

| With Ultrasound (28 kHz/300 W) | 0.1057 | 84.3% | nih.gov |

Microwave-assisted synthesis is another powerful technique that can dramatically shorten reaction times from hours to minutes. ajrconline.org This method utilizes the ability of polar molecules in the reaction mixture to absorb microwave energy directly, leading to rapid and uniform heating that is often more efficient than conventional heating methods. researchgate.netproquest.com

For the synthesis of esters like this compound, microwave irradiation can be applied to the reaction of a phenol with 4-nitrobenzoyl chloride or 4-nitrobenzoic acid. The significant reduction in reaction time is a key advantage. ajrconline.org For example, the synthesis of various esters and other organic compounds that conventionally require hours of reflux can often be completed in 10-15 minutes under microwave irradiation. ajrconline.org

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis Times

| Reaction Type (Example) | Conventional Method Time | Microwave-Assisted Time | Reference |

|---|---|---|---|

| Esterification (Benzocaine Synthesis) | ~1 hour | 15 minutes | ajrconline.org |

| Acetanilide to p-acetamidobenzenesulphonyl chloride | 1 hour | 10 minutes | ajrconline.org |

| Chalcone Synthesis | Not specified | 1-5 minutes | researchgate.net |

This green chemistry approach is not only faster but can also lead to higher yields and cleaner reactions, making it an attractive alternative for the synthesis of this compound.

Catalytic Esterification Utilizing Nanoporous Zeolites

The synthesis of esters through catalytic esterification is a cornerstone of organic chemistry, and the use of solid acid catalysts like nanoporous zeolites offers significant environmental and efficiency advantages over traditional homogeneous catalysts. csic.es Zeolites are crystalline aluminosilicates with well-defined microporous structures that can be tailored to provide specific catalytic activities. rsc.org Their high surface area, thermal stability, and shape-selective properties make them attractive for a range of chemical transformations, including the esterification of carboxylic acids with alcohols. rsc.orgmdpi.com

In the context of producing esters similar to this compound, zeolites such as H-beta, H-Y, and H-ZSM-5 have been investigated. mdpi.commdpi.comresearchgate.net For instance, in the benzoylation of phenol with benzoic acid, H-beta zeolites have demonstrated superior performance in terms of both catalytic activity and selectivity to the desired products. mdpi.comresearchgate.net The reaction mechanism often involves an initial esterification step, followed by other transformations. The efficiency of these zeolites is linked to their acidic properties, with the presence of both Brønsted and Lewis acid sites playing a crucial role. mdpi.comresearchgate.net The pore structure of the zeolite is also a critical factor, influencing which reactants can access the active sites within the catalyst. mdpi.com

Research has shown that the conversion rates and product selectivity can be significantly influenced by the type of zeolite used and the reaction conditions. For example, in the esterification of benzyl (B1604629) alcohol with acetic acid, the conversion of benzyl alcohol followed the order H-beta > H-ZSM-5 > HY. mdpi.com However, high conversion over H-beta was accompanied by the formation of byproducts, highlighting the importance of catalyst selection for optimizing the yield of the desired ester. mdpi.com

| Zeolite Catalyst | Reactants | Key Findings | Reference |

| H-beta, H-Y | Phenol, Benzoic Acid | H-beta showed superior performance and high conversion rates. The reaction proceeds via primary esterification. | mdpi.comresearchgate.net |

| H-beta, H-ZSM-5, HY | Benzyl Alcohol, Acetic Acid | Conversion order: H-beta > H-ZSM-5 > HY. H-beta led to high conversion but lower selectivity due to byproduct formation. | mdpi.com |

| Modified β-zeolites | Acetic Acid, sec-Butanol | Dealumination of β-zeolite with acids like oxalic acid improved selectivity. | mdpi.com |

Regioselective Synthesis Strategies and Yield Optimization

Regioselectivity in the synthesis of substituted aromatic compounds is a critical aspect of ensuring the desired isomer is the primary product. In the synthesis of compounds like this compound, where multiple reactive sites are present on the aromatic rings, controlling the position of substitution is paramount.

One strategy to achieve regioselectivity involves leveraging the directing effects of existing functional groups on the aromatic rings of the precursors, such as 4-nitrophenol (B140041) and 4-hydroxybenzoic acid. The hydroxyl group is an activating, ortho-, para--directing group, while the nitro group is a deactivating, meta--directing group. However, in esterification, the reaction occurs at the functional groups themselves rather than on the aromatic ring. The challenge of regioselectivity arises when a molecule has multiple similar functional groups. For instance, in the reaction between a diol and a carboxylic acid, selective esterification at one hydroxyl group over another can be difficult.

A study on the synthesis of 4′,7-dihydroxy-4-phenyl-chroman-2-ones demonstrated a highly effective and regioselective one-pot synthesis. semanticscholar.org This reaction, involving 4-hydroxycinnamic acid and resorcinol (B1680541) derivatives in the presence of trifluoroacetic acid (TFA), proceeds through a dienone-phenol rearrangement followed by a Michael-type addition. semanticscholar.org The regioselectivity is driven by the electronic properties of the intermediates. semanticscholar.org

Yield optimization is another key consideration. In the synthesis of 4-nitrobenzoate esters, reaction conditions such as the choice of solvent and base can significantly impact the yield. For the esterification of 4-nitrobenzoic acid, dichloromethane was found to be the most effective solvent, and N,N-dimethylaminopyridine (DMAP) was the most suitable base, leading to good to excellent yields at room temperature. researchgate.net

| Base | Solvent | Yield (%) |

| N,N-dimethylaminopyridine (DMAP) | Dichloromethane | High |

| Triethylamine | Dichloromethane | Moderate |

| Pyridine | Dichloromethane | Moderate |

| Data derived from studies on the esterification of 4-nitrobenzoic acid, indicating optimal conditions. researchgate.net |

Functional Group Interconversions and Derivatization

Reduction of the Nitro Group to the Amino Group for Further Functionalization

The reduction of a nitro group to an amino group is a fundamental transformation in organic synthesis, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com This opens up the aromatic ring to a variety of further functionalization reactions. For a compound like this compound, this transformation would yield 4-hydroxyphenyl 4-aminobenzoate (B8803810).

Several methods are available for the reduction of aromatic nitro groups. wikipedia.org A common and effective method is catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas. masterorganicchemistry.comwikipedia.orgresearchgate.net This method is often clean and provides high yields. researchgate.net

Another widely used method involves the use of metals in an acidic medium, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). masterorganicchemistry.comwikipedia.org Sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst like Ni(PPh₃)₄ can also be used for the selective reduction of nitroaromatic compounds to their corresponding amines at room temperature. jsynthchem.com

The choice of reducing agent can be critical to avoid unwanted side reactions. For example, while lithium aluminum hydride (LiAlH₄) can reduce aromatic nitro groups, it tends to form azobenzenes and is therefore not typically used for the synthesis of anilines. masterorganicchemistry.com

Subsequent Chemical Modifications of Amino-Substituted Derivatives

The amino group of the resulting 4-hydroxyphenyl 4-aminobenzoate is a versatile functional group that allows for a wide range of subsequent chemical modifications. The presence of the amino group makes the aromatic ring more susceptible to electrophilic substitution. masterorganicchemistry.com

One common modification is the conversion of the amine to an amide by reacting it with an acyl chloride or an acid anhydride. masterorganicchemistry.com This is often done to "tame" the high reactivity of the amino group and to act as a protecting group. masterorganicchemistry.com The resulting amide is still an ortho-, para- director but is less activating than the free amine. masterorganicchemistry.com

The amino group can also be a precursor for the synthesis of other derivatives. For example, it can be diazotized and then substituted to introduce a variety of other functional groups. Furthermore, the amino group can participate in condensation reactions to form Schiff bases or be used in the synthesis of more complex heterocyclic structures. nih.govnih.gov Research has shown the synthesis of various N-substituted β-amino acid derivatives and 4-aminocoumarin (B1268506) derivatives, highlighting the versatility of the amino group in generating diverse chemical entities. nih.govresearchgate.net

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of esters like this compound can be made more environmentally friendly by focusing on several key areas.

A primary focus is the replacement of traditional homogeneous acid catalysts, such as sulfuric acid, with solid acid catalysts. researchgate.netoru.edu Solid acid catalysts, including zeolites, sulfated zirconia, and ion-exchange resins like Amberlyst-15, offer several advantages. csic.esresearchgate.netoru.edu They are generally less corrosive, can be easily separated from the reaction mixture, and are often reusable, which reduces waste and simplifies product purification. researchgate.netoru.edu

The choice of solvent is another critical aspect of green synthesis. Many traditional organic solvents are volatile, flammable, and toxic. The use of greener solvents or, ideally, solvent-free reaction conditions is highly desirable. mdpi.comresearchgate.net For example, the benzoylation of phenol with benzoic acid has been successfully carried out in the absence of a solvent using zeolite catalysts. mdpi.comresearchgate.net

Furthermore, the development of catalysts from renewable resources is an emerging area in green chemistry. For instance, solid acid carbon catalysts have been synthesized from wood-based activated carbon using sustainable methods. acs.org These catalysts have shown comparable activity to commercial catalysts in esterification reactions. acs.org

| Green Chemistry Principle | Approach | Example | Reference |

| Use of Catalysis | Replacement of homogeneous catalysts with heterogeneous solid acid catalysts. | Use of zeolites, sulfated zirconia, or ion-exchange resins for esterification. | csic.esresearchgate.netoru.edu |

| Safer Solvents and Auxiliaries | Performing reactions in the absence of a solvent. | Solvent-free benzoylation of phenol using zeolite catalysts. | mdpi.comresearchgate.net |

| Use of Renewable Feedstocks | Synthesis of catalysts from renewable biomass. | Development of solid acid carbon catalysts from wood activated carbon. | acs.org |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Hydroxyphenyl 4-nitrobenzoate (B1230335), both proton and carbon NMR would be instrumental, though detailed research findings have primarily reported on proton NMR.

Proton NMR (¹H-NMR) analysis of 4-Hydroxyphenyl 4-nitrobenzoate was conducted in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), and the resulting spectrum provides definitive proof of its structure by identifying the chemical environment of each proton. researchgate.net

The most downfield signal appears at 10.45 ppm, a characteristic chemical shift for a phenolic hydroxyl (-OH) proton, confirming the presence of the free hydroxyl group. researchgate.net The aromatic region of the spectrum displays four distinct doublet signals. The two doublets at 8.40 ppm and 8.25 ppm correspond to the protons on the nitro-substituted benzene (B151609) ring. researchgate.net The remaining two doublets at 7.15 ppm and 6.80 ppm are assigned to the protons of the hydroxyphenyl ring. researchgate.net The integration of these signals (1H for the hydroxyl and 2H for each aromatic doublet) aligns perfectly with the expected number of protons in the molecule. researchgate.net

Table 1: ¹H-NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Reference |

| 10.45 | Singlet (s) | 1H | Phenolic -OH | researchgate.net |

| 8.40 | Doublet (d) | 2H | Aromatic (Ar-H) | researchgate.net |

| 8.25 | Doublet (d) | 2H | Aromatic (Ar-H) | researchgate.net |

| 7.15 | Doublet (d) | 2H | Aromatic (Ar-H) | researchgate.net |

| 6.80 | Doublet (d) | 2H | Aromatic (Ar-H) | researchgate.net |

| Solvent: DMSO-d₆ |

While ¹H-NMR confirms the proton framework, Carbon-13 NMR (¹³C-NMR) spectroscopy would provide complementary information about the carbon skeleton of the molecule. Each unique carbon atom in the structure would yield a distinct signal, confirming the presence of the ester carbonyl carbon, the 12 aromatic carbons, and identifying those directly bonded to the nitro and hydroxyl groups. However, in the key literature detailing the synthesis and characterization of this compound, specific ¹³C-NMR data for this intermediate were not reported. researchgate.net

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as FTIR and FT-Raman, are used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation, which corresponds to the vibrational frequencies of specific bonds.

The FTIR spectrum of this compound, typically recorded using a KBr pellet, shows several characteristic absorption bands that confirm its molecular structure. researchgate.net A broad band observed in the region of 3300–3460 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic hydroxyl group. researchgate.net The presence of a strong absorption peak at 1727 cm⁻¹ is definitive for the C=O stretching of the ester functional group. researchgate.net

Key vibrations associated with the nitro group (NO₂) are also clearly identified, with characteristic asymmetric and symmetric stretching bands appearing at 1530 cm⁻¹ and 1350 cm⁻¹, respectively. researchgate.net Aromatic C=C stretching vibrations are observed at 1598 cm⁻¹. researchgate.net Furthermore, the C-O stretching vibrations of the ester linkage are confirmed by bands at 1265 cm⁻¹ and 1165 cm⁻¹. researchgate.net An absorption at 873 cm⁻¹ is also noted, likely corresponding to C-H out-of-plane bending. researchgate.net

Table 2: FTIR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

| 3300-3460 | O-H stretch (phenolic) | researchgate.net |

| 1727 | C=O stretch (ester) | researchgate.net |

| 1598 | C=C stretch (aromatic) | researchgate.net |

| 1530 | NO₂ stretch (asymmetric) | researchgate.net |

| 1350 | NO₂ stretch (symmetric) | researchgate.net |

| 1265 | C-O stretch (ester) | researchgate.net |

| 1165 | C-O stretch (ester) | researchgate.net |

| 873 | C-H bend (aromatic) | researchgate.net |

| Technique: KBr pellet |

FT-Raman spectroscopy serves as a valuable complement to FTIR, particularly for analyzing non-polar bonds and symmetric vibrations. However, for this compound, experimental FT-Raman spectroscopic data are not available in the prominent scientific literature covering its characterization.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound and providing structural information through its fragmentation pattern.

The mass spectrum of this compound confirms its molecular identity with a clear molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 259. researchgate.net This value corresponds exactly to the calculated molecular weight of the compound (C₁₃H₉NO₅), providing unequivocal evidence of its successful synthesis. researchgate.netechemi.com Further fragmentation analysis, though not detailed in the literature, would be expected to show characteristic fragments such as the 4-nitrobenzoyl cation (m/z 150) and the hydroxyphenoxy radical or related ions.

Table 3: Mass Spectrometry Data for this compound

| m/z Value | Assignment | Reference |

| 259 | Molecular Ion [M]⁺ | researchgate.net |

Electronic Absorption and Emission Spectroscopy

Spectroscopic techniques that probe the electronic energy levels of a molecule are crucial for understanding its behavior upon interaction with light.

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. The absorption of photons promotes electrons from lower-energy ground states to higher-energy excited states. In organic molecules like this compound, the most common transitions are π→π* and n→π*.

The structure of this compound contains several chromophores and auxochromes that give rise to a characteristic UV-Vis spectrum. The primary chromophores are the two benzene rings and the nitro group (NO₂). The ester linkage (-COO-) and the hydroxyl group (-OH) act as auxochromes, modifying the absorption characteristics of the chromophores.

The key electronic transitions expected for this molecule are:

π→π transitions:* These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings. The conjugated system, which includes the phenyl rings and the C=O of the ester, influences the energy of these transitions. For instance, the related compound 4-nitrophenol (B140041) exhibits a strong absorption band around 318-319 nm, which is attributed to a π→π* transition. researchgate.net

n→π transitions:* This type of transition involves the promotion of a non-bonding electron (from the lone pairs on the oxygen atoms of the hydroxyl, ester, and nitro groups) to an antibonding π* orbital of the aromatic ring or nitro group. These transitions are typically lower in energy and intensity compared to π→π* transitions.

The presence of the electron-withdrawing nitro group and the electron-donating hydroxyl group at opposite ends of the conjugated system can lead to a significant charge-transfer character in the electronic spectrum. In alkaline conditions, deprotonation of the phenolic hydroxyl group to form a phenolate (B1203915) ion would lead to a bathochromic (red) shift in the absorption maximum, as seen in 4-nitrophenol, which shifts to around 400 nm. researchgate.net

Photoluminescence (PL) spectroscopy investigates the light emitted by a substance after it has absorbed photons. This emission, which includes fluorescence and phosphorescence, occurs as electrons in the excited state relax back to the ground state. While PL spectroscopy is a powerful tool, many nitroaromatic compounds, including this compound, are expected to be weakly emissive or non-emissive.

The nitro group (NO₂) is well-known for its ability to quench fluorescence. This occurs because the nitro group promotes efficient intersystem crossing, a non-radiative process where the molecule transitions from a singlet excited state (S₁) to a triplet excited state (T₁). From the triplet state, the molecule can return to the ground state via non-radiative decay, dissipating the energy as heat rather than light. Consequently, the quantum yield of fluorescence for such compounds is often very low.

X-ray Diffraction Studies of Crystal Structures and Supramolecular Assemblies

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing insights into molecular conformation and the interactions that govern crystal packing.

Single Crystal X-ray Diffraction (SCXRD) analysis provides unambiguous information about bond lengths, bond angles, and torsional angles, defining the exact conformation of the molecule in the solid state. nih.gov While a complete crystal structure for this compound is not publicly available, detailed structural information can be inferred from closely related compounds.

Table 1: Crystallographic Data for Compounds Analogous to this compound

| Parameter | Methyl 4-nitrobenzoate researchgate.net | Methyl 4-hydroxybenzoate (B8730719) plos.org |

| Crystal System | Data not specified | Monoclinic |

| Space Group | Data not specified | P2₁/n |

| Key Dihedral Angle | 8.8 (1)° (methoxycarbonyl to ring) | Not Applicable |

| Key Interaction | C—H···O hydrogen bonds | O-H···O hydrogen bonds |

| H-bond Distance | Not Applicable | 2.726(2)—2.765(2) Å |

This table presents data from analogous structures to illustrate the expected crystallographic features.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. nih.govmdpi.com The surface is generated around a molecule, and the distances from the surface to the nearest atom inside (dᵢ) and outside (dₑ) are used to create a normalized contact distance (dₙₒᵣₘ) map. This map highlights regions of close intermolecular contact.

For a molecule like this compound, the Hirshfeld surface analysis would be expected to reveal several key interactions:

O—H···O Hydrogen Bonds: The strongest interactions would likely be the hydrogen bonds formed between the phenolic hydroxyl group (-OH) of one molecule and an oxygen atom of the nitro group or the carbonyl group of a neighboring molecule. These appear as distinct bright red spots on the dₙₒᵣₘ surface.

C—H···O Interactions: Numerous weaker C—H···O hydrogen bonds involving the aromatic C-H groups and the oxygen atoms of the ester and nitro groups contribute significantly to the crystal packing.

H···H Contacts: As with most organic molecules, a large percentage of the surface area would be associated with van der Waals H···H contacts. nih.gov

π-π Stacking: Interactions between the aromatic rings of adjacent molecules may also be present, contributing to the stability of the crystal structure.

In related nitro-containing compounds, O···H/H···O contacts can account for over 55% of the total intermolecular interactions, underscoring the importance of hydrogen bonding in the crystal packing. researchgate.net

Thermal Analysis Techniques for Stability and Phase Behavior

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the effect of heat on a material, providing information on its thermal stability, melting point, and decomposition profile. labmanager.comparticletechlabs.com

Differential Scanning Calorimetry (DSC): A DSC thermogram measures the difference in heat flow between the sample and a reference as a function of temperature. researchgate.net For this compound, the DSC curve would be expected to show a sharp endothermic peak corresponding to its melting point. The melting point for the related methyl 4-nitrobenzoate is in the range of 94-96°C. guidechem.com At higher temperatures, exothermic peaks may appear, indicating decomposition.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. umd.edu The TGA curve for this compound would show a stable baseline until the onset of thermal decomposition. At the decomposition temperature, a significant loss of mass would be recorded. For related nitroaromatic compounds, decomposition can occur in a single, sharp step. For example, 4,4′-dinitrocarbanilide decomposes in a single step between 252–280 °C.

Table 2: Expected Thermal Properties of this compound based on Analogues

| Property | Expected Observation | Technique |

| Melting | Sharp endothermic peak | DSC |

| Decomposition | Significant mass loss at elevated temperature | TGA |

| Thermal Stability | Stable up to >200 °C (estimated) | TGA |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis is a cornerstone technique for assessing the thermal stability of materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides critical data on the decomposition temperatures and the kinetics of thermal degradation.

While specific TGA data for this compound is not extensively detailed in publicly available literature, the thermal behavior of its parent molecules, p-nitrobenzoic acid and hydroquinone (B1673460), offers valuable context. For instance, studies on p-nitrobenzoic acid show that it undergoes significant thermal decomposition. Research on nitrobenzoic acid isomers reveals that the decomposition process is a significant exothermic event. kaust.edu.sa The thermal stability at elevated temperatures for the para-isomer (PNBA) is noted to be less than its meta and ortho counterparts. kaust.edu.sa The decomposition of PNBA is observed to occur in a single n-order reaction, with peak decomposition temperatures around 205 °C and the main mass loss occurring in the range of 150-210 °C under non-isothermal conditions. kaust.edu.sa Such studies on related structures underscore the importance of the nitro group and its position on the benzene ring in influencing thermal stability.

For this compound, a TGA analysis would be expected to reveal the temperature at which the ester bond cleaves or at which the nitro group is lost. The resulting thermogram would quantify the mass loss at specific temperature ranges, indicating the points of initial and complete decomposition.

| Temperature Range (°C) | Weight Loss (%) | Corresponding Event |

| 150 - 250 | ~5-10% | Initial decomposition, potential loss of smaller fragments. |

| 250 - 400 | ~40-50% | Major decomposition, cleavage of ester bond and loss of nitro group. |

| > 400 | ~10-15% | Final decomposition of the remaining organic structure. |

This hypothetical data suggests a multi-stage decomposition process, which is typical for complex organic molecules. The precise temperatures and weight loss percentages would need to be determined experimentally.

Differential Scanning Calorimetry (DSC) for Phase Transition Characterization

Differential Scanning Calorimetry is a powerful thermal analysis technique used to investigate the heat flow associated with material transitions as a function of temperature. DSC can detect melting points, glass transitions, and solid-to-solid phase transitions, providing crucial information about the crystalline nature and purity of a compound.

Specific DSC data for this compound is not readily found in the public domain. However, information on related compounds provides a basis for what might be expected. For example, p-nitrobenzoic acid exhibits a significant exothermic decomposition between 250-400 °C. kaust.edu.sa The melting point of a related compound, methyl 4-nitrobenzoate, is reported to be in the range of 94-96 °C. researchgate.net

A DSC thermogram for this compound would be expected to show an endothermic peak corresponding to its melting point. The temperature and the enthalpy of this transition (ΔH) are key characteristics. The presence of any additional peaks could indicate polymorphic forms or other phase transitions. Given its structure, it is also possible for the compound to exhibit liquid crystalline phases, which would be detectable by DSC as additional, smaller energy transitions. scielo.br

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

| Melting | ~180 | ~185 | ~100-120 |

| Decomposition | > 250 | - | Exothermic |

This hypothetical data points to a distinct melting event followed by decomposition at a higher temperature, which is consistent with the expected behavior of a stable crystalline organic compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Optimization

Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules. For 4-Hydroxyphenyl 4-nitrobenzoate (B1230335), Density Functional Theory (DFT) has been employed to determine its most stable three-dimensional arrangement (molecular geometry) and the distribution of its electrons (electronic structure). nih.govnih.gov DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, are performed to find the optimized geometry corresponding to the lowest energy state of the molecule. nih.govnih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. nih.gov In 4-Hydroxyphenyl 4-nitrobenzoate, the energy of the HOMO (E_HOMO) is a critical parameter. A higher E_HOMO value suggests a greater tendency to donate electrons to an appropriate acceptor molecule, indicating a higher reactivity in nucleophilic reactions. researchgate.net The distribution of the HOMO density across the molecule highlights the regions most susceptible to electrophilic attack. For similar phenolic compounds, the HOMO is often localized on the hydroxyphenyl ring, indicating this moiety's role as the primary electron-donating part of the molecule. nih.gov

The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons. A lower energy of the LUMO (E_LUMO) indicates a greater propensity to accept electrons, making the molecule more susceptible to nucleophilic attack. The LUMO density distribution reveals the sites most likely to act as electrophiles. In molecules containing a nitrobenzoate group, the LUMO is typically centered on the nitro-substituted ring, as the electron-withdrawing nitro group enhances its electron-accepting capability. researchgate.net

Table 1: Frontier Molecular Orbital Data

| Parameter | Description |

|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| ΔE (Energy Gap) | Difference between E_LUMO and E_HOMO |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. researchgate.netresearchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded for intuitive interpretation. researchgate.net

Regions of negative electrostatic potential, often colored red, indicate an excess of electron density and are susceptible to electrophilic attack. rasayanjournal.co.in These areas correspond to sites with lone pairs of electrons, such as the oxygen atoms of the carbonyl and nitro groups. Conversely, regions of positive electrostatic potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. rasayanjournal.co.in These typically surround the hydrogen atoms. Intermediate potential regions are colored in shades of green and yellow. researchgate.net

For this compound, the MEP map would likely show a high electron density around the oxygen atoms of the nitro group and the ester functionality, making them potential sites for interaction with electrophiles. The area around the hydroxyl hydrogen would exhibit a positive potential, indicating its acidic nature. By identifying these electron-rich and electron-poor regions, MEP analysis provides a clear picture of the molecule's reactivity towards other chemical species. researchgate.netresearchgate.net

Calculation of Quantum Chemical Parameters

Beyond FMO analysis, a range of global quantum chemical parameters can be calculated to further quantify the reactivity and stability of this compound. These descriptors are derived from the HOMO and LUMO energies and provide a more detailed understanding of the molecule's electronic properties. researchgate.netresearchgate.net

Chemical Hardness (η): This parameter measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A molecule with a large energy gap is considered "hard," indicating high stability and low reactivity.

Chemical Potential (μ): This represents the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Electronegativity (χ): This is a measure of a molecule's ability to attract electrons and is defined as the negative of the chemical potential (χ = -μ). rasayanjournal.co.in A higher electronegativity value suggests a better ability to accept electrons. rasayanjournal.co.in

Chemical Softness (S): This is the reciprocal of chemical hardness (S = 1/η) and indicates the extent of chemical reactivity. A "soft" molecule has a small energy gap and is more reactive. rasayanjournal.co.in

These parameters, when analyzed together, provide a comprehensive theoretical framework for predicting the chemical behavior of this compound in various chemical environments. researchgate.netrasayanjournal.co.in

Table 2: Calculated Quantum Chemical Parameters

| Parameter | Formula | Description |

|---|---|---|

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Escaping tendency of electrons |

| Electronegativity (χ) | -μ | Ability to attract electrons |

| Chemical Softness (S) | 1/η | Measure of chemical reactivity |

Investigation of Non-covalent Interactions and Supramolecular Architectures

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are a dominant force in the crystal structure of many organic molecules, including derivatives of 4-nitrobenzoic acid. In the case of this compound, the presence of both a hydroxyl group (a hydrogen bond donor) and nitro and ester carbonyl groups (hydrogen bond acceptors) allows for the formation of robust hydrogen bonding networks. Crystallographic studies have revealed that related molecules, such as salts of 4-nitrobenzoic acid, self-assemble via N-H···O, O-H···O, and C-H···O hydrogen bonds to form extensive chains and two-dimensional layers. For instance, the crystal structure of this compound itself has been shown to form a hand-twisted helical crystal based solely on hydrogen bonding.

Computational models can elucidate the geometry and energetics of these interactions. For example, in the crystal structure of methyl 4-nitrobenzoate, a closely related compound, weak intermolecular aromatic C—H⋯O hydrogen bonds involving both the carboxyl and nitro groups are present, linking adjacent molecules. researchgate.netwhiterose.ac.uk Theoretical calculations can precisely determine the bond lengths, angles, and energies of these interactions, which would not be possible through experimental methods alone.

Table 1: Hydrogen Bond Geometry in Methyl 4-nitrobenzoate (A Representative Compound)

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

| C2—H2⋯O2 | 0.95 | 2.59 | 3.384 | 141 |

| C5—H5⋯O4 | 0.95 | 2.58 | 3.378 | 142 |

| Data derived from crystallographic studies of a related benzoate (B1203000) compound. researchgate.net |

Exploration of Pi-Stacking Interactions

The aromatic rings of this compound are key participants in π-stacking interactions, which are crucial in both chemical and biological systems. researchgate.net These interactions arise from a combination of dispersion and electrostatic forces between the π-electron clouds of adjacent aromatic rings. researchgate.net The electron-deficient nature of the 4-nitrophenyl ring and the relatively electron-rich character of the 4-hydroxyphenyl ring create a favorable scenario for donor-acceptor (or quadrupole-quadrupole) type π-stacking.

Computational studies on nitroarene-containing systems demonstrate that these interactions can be very strong, with binding energies reaching up to -14.6 kcal/mol in complexes with aromatic amino acids like tryptophan. researchgate.net Theoretical models, such as those employing Density Functional Theory (DFT), can predict the preferred stacking geometry (e.g., sandwich vs. displaced) and quantify the interaction energies. researchgate.net For example, studies on p-nitrobenzoate guests within supramolecular cages have computationally and experimentally demonstrated the significance of these aromatic stacking interactions in molecular recognition. researchgate.net The presence of the nitro group significantly influences the electrostatic potential of the aromatic ring, enhancing its ability to engage in strong π-stacking interactions compared to unsubstituted benzene (B151609). researchgate.net

Characterization of C-H···π Interactions

Beyond traditional hydrogen bonds and π-stacking, C-H···π interactions contribute to the stability of the supramolecular structures of this compound. In these interactions, a C-H bond acts as a weak hydrogen bond donor, interacting with the electron-rich π-face of an aromatic ring.

Quantification of Dispersion Interactions

Dispersion forces, also known as London dispersion forces, are a fundamental component of all non-covalent interactions, including π-stacking and C-H···π interactions. nih.gov They arise from transient fluctuations in electron density that create temporary dipoles. While individually weak, their cumulative effect is significant in large molecular assemblies.

Quantifying dispersion is a known challenge in computational chemistry, but modern methods have made it possible with high accuracy. Empirically corrected DFT functionals, such as the B3LYP-D3 method, incorporate a correction term to account for dispersion, which is otherwise poorly described by standard functionals. whiterose.ac.uk High-level correlated methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) serve as a benchmark for these calculations. researchgate.net Computational techniques like Dispersion Interaction Density (DID) analysis allow for the visualization of the spatial origins of dispersion interactions, providing a more intuitive understanding of how different parts of a molecule contribute to this binding force. For aromatic systems, these dispersion forces are a major, and often dominant, contributor to the total stacking energy. nih.gov

Theoretical Studies of Catalysis and Enzymatic Reaction Mechanisms

Computational methods are invaluable for investigating how molecules like this compound might interact with biological targets, such as enzymes. These studies can predict binding modes, elucidate reaction mechanisms, and explain substrate specificity at an atomic level of detail.

Molecular Orbital Calculations in Enzyme-Substrate Interactions

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules during enzymatic reactions. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly useful.

Theoretical studies on enzymes that process related compounds, such as 4-hydroxybenzoate-3-hydroxylase, have shown a direct correlation between the energy of the substrate's HOMO (E(HOMO)) and the catalytic rate. nih.gov These calculations suggest that the electronic characteristics of the substrate are a predominant factor in determining whether it will be converted by the enzyme. For a reaction involving electrophilic attack on the aromatic ring, a higher HOMO energy and greater HOMO density on the target carbon atom facilitate the reaction. nih.gov

Quantum mechanics/molecular mechanics (QM/MM) methods are frequently employed to study these interactions. In this approach, the active site of the enzyme and the substrate are treated with a high-level quantum mechanics method, while the rest of the protein is described by a more computationally efficient molecular mechanics force field. researchgate.net This allows for the modeling of the entire enzyme-substrate complex, providing insights into how the protein environment influences the electronic properties of the substrate and stabilizes the transition state. For a molecule like this compound, MO calculations could predict its potential as a substrate or inhibitor for various hydrolases or oxidoreductases by analyzing its orbital energies and electron density distribution in a simulated enzyme active site.

Conformational Analysis and Stereoelectronic Effects

The conformational landscape of this compound is primarily defined by the rotational freedom around the ester linkage and the two phenyl rings. Computational studies on analogous compounds, such as phenyl benzoate, provide significant insights into the likely stable conformations and the energy barriers between them.

Conformational Analysis:

Studies on substituted phenylbenzoates indicate that these molecules are generally flexible. tandfonline.com For instance, rotations of less than 20° around the C4-C7 and C7-O9 bonds (analogous to the central ester linkage in this compound) require a relatively low energy of at most 10 kJ/mol. tandfonline.com This flexibility suggests that multiple conformations can coexist at room temperature.

The most stable conformation for phenylbenzoates is typically an extended one. tandfonline.com For example, in 4-butylphenyl-4'-butylbenzoyloxy benzoate, the C3-C4-C7-O8 torsional angle is synclinal, while the C4-C7-O9-C10 angle is periplanar. tandfonline.com In the case of phenyl benzoate itself, computational studies have explored the potential energy surfaces for the torsion of the phenyl groups. The B3LYP/6-31+G* level of theory has been shown to estimate the shape of the potential energy functions for these torsions reasonably well, although it may not accurately reproduce the heights of the rotational barriers. nih.gov

More advanced calculations on phenyl benzoate using MP2, B3LYP, and B3PW91 levels of theory with basis sets including diffuse functions have shown good agreement with experimental geometric data. researchgate.netnih.gov Optimized structures for phenyl benzoate have been investigated for different conformations, including planar and twisted forms. researchgate.net For instance, calculations have been performed for a planar conformation and one with a 50° rotation around the central C-O bond. researchgate.net

The torsional barriers in biphenyl (B1667301) systems, which are analogous to the two phenyl rings in the target molecule, have been extensively studied. rsc.orgacs.orgrsc.orgresearchgate.netnih.gov These studies reveal that the barriers to torsional isomerization can range from 7.4 to 44 kcal/mol, depending on the nature and position of the substituents. rsc.orgrsc.org The use of density functionals that account for dispersive interactions, such as B3LYP-D, B97-D, and TPSS-D3, has been identified as crucial for accurately predicting these barriers. rsc.orgresearchgate.net

Interactive Data Table: Torsional Barrier Data for Related Compounds

| Compound | Method | Basis Set | Calculated Barrier (kcal/mol) | Experimental Barrier (kcal/mol) |

| Biphenyl | B3LYP | aug-cc-pVQZ | 1.91 | 1.4 - 2.0 |

| 2-Fluorobiphenyl | B3LYP-D | cc-pVTZ | 7.4 | 7.4 |

| 2,2'-Difluorobiphenyl (B165479) | B3LYP/6-311+G* | --- | See original text | --- |

Note: This table presents a selection of data from various sources to illustrate the range and accuracy of computational methods for torsional barriers in related systems. The values for 2,2'-difluorobiphenyl have multiple minima and are more complex. acs.org

Stereoelectronic Effects:

Stereoelectronic effects are crucial in determining the geometry, reactivity, and physical properties of molecules by influencing the spatial arrangement of their orbitals. pharmacy180.comwikipedia.orgucla.edu In this compound, the interplay of the electron-donating hydroxyl group (-OH) and the electron-withdrawing nitro group (-NO2) significantly impacts the electronic distribution and conformational preferences.

The primary stereoelectronic interactions in this molecule involve:

Hyperconjugation: This involves the delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent empty anti-bonding orbital. For example, there can be hyperconjugative interactions between the lone pairs of the ester oxygen atoms and the π* orbitals of the phenyl rings.

n→π* Interactions: A specific type of stereoelectronic effect where a non-bonding lone pair (n) donates electron density into an adjacent anti-bonding π* orbital. nih.gov In this compound, the lone pairs on the ether-like oxygen of the ester can interact with the π* system of the nitro-substituted phenyl ring. This interaction can influence the rotational barrier and the planarity of the system.

Inductive and Resonance Effects: The electron-donating hydroxyl group (a resonance donor and inductive withdrawer) and the strongly electron-withdrawing nitro group (both a resonance and inductive withdrawer) create a significant dipole moment across the molecule. This electronic push-pull system affects the bond lengths and angles within the phenyl rings and the ester group. Computational studies on similar nitroaromatic compounds, like 4-nitrophenylisocyanate, have shown that the HOMO and LUMO are distributed over the entire molecule, indicating significant electron delocalization. nanobioletters.com

Advanced Applications and Functional Materials Research

Polymer and Polymeric Material Precursors

The unique chemical structure of 4-Hydroxyphenyl 4-nitrobenzoate (B1230335) makes its components valuable in the synthesis and modification of high-performance polymers.

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. researchgate.net Research has demonstrated a chain-growth polycondensation method where a molecule structurally similar to a part of 4-Hydroxyphenyl 4-nitrobenzoate, specifically phenyl 4-nitrobenzoate, acts as an initiator. researchgate.net

In this process, the initiator begins the polymerization of monomers like phenyl 4-(octylamino)benzoate to produce well-defined aramids. researchgate.net This method is significant as it allows for precise control over the polymer's mass and polydispersity, leading to the creation of high-performance materials such as Poly(p-phenylene terephthalamide), known commercially as Kevlar. researchgate.net These polymers are valued for their high resistance to heat and chemicals and their extremely high tensile strength. researchgate.net

Poor water solubility is a significant challenge for many chemical compounds, and incorporating them into polymeric backbones is a widely studied strategy to overcome this issue. nih.govmdpi.com By dispersing a compound within a polymer matrix, a solid dispersion is created which can convert the substance from a crystalline to a more soluble amorphous form. nih.gov

The effectiveness of this enhancement depends on several factors, including the choice of polymer and the ratio of the compound to the polymer. nih.govmdpi.com Studies on the drug rivaroxaban, for example, showed that formulating it into a solid dispersion with hydrophilic polymers significantly improved its solubility and dissolution rate. nih.gov

Table 1: Effect of Polymer Type on Rivaroxaban Solubility Enhancement

| Polymer | Compound/Polymer Ratio (w/w) | Solubility Increase (Factor) |

|---|---|---|

| Polyvinyl alcohol (PVA) | 1 / 0.5 | 6.3 |

| Gelatin | 1 / 5 | 3.6 |

Data sourced from studies on polymeric solid dispersions. nih.gov

This principle of embedding a molecule into a polymeric backbone to modify its physical properties is a key area of materials research. The selection of hydrophilic polymers like polyvinyl alcohol (PVA) or gelatin is crucial, as they interact with the embedded compound to prevent re-crystallization and enhance solubility. nih.govmdpi.com

Liquid Crystalline Material Design and Mesophase Behavior

The rigid, rod-like structural characteristics inherent in molecules like this compound are fundamental to the design of liquid crystals. These materials exhibit intermediate phases of matter, or mesophases, between the solid and liquid states.

Table 2: Mesomorphic Properties of a Homologous Schiff Base/Ester Liquid Crystal Series *

| Compound (n) | Terminal Group (X) | Transition | Temperature (°C) |

|---|---|---|---|

| I6 | H | Cr ↔ N | 135.8 |

| N ↔ I | 260.5 | ||

| I10 | H | Cr ↔ N | 113.5 |

| N ↔ I | 250.3 | ||

| I12 | H | Cr ↔ N | 115.2 |

| N ↔ I | 244.1 |

Data represents the series (E)-4-(([1,1′-biphenyl]-4-ylmethylene)amino)phenyl 4-(alkoxy)benzoate, where 'n' is the alkoxy chain length. Cr = Crystal, N = Nematic, I = Isotropic. nih.gov

The targeted synthesis of liquid crystals often involves mono-substitution with specific functional groups to induce or modify mesomorphic behavior. The ester group is a particularly effective substituent due to its contribution to the molecule's polarity and geometry. The synthesis of laterally substituted phenyl benzoates has been shown to produce two-ring mesogens that exhibit enantiotropic smectic A phases. researchgate.net

In such designs, the length of terminal alkyl or alkyloxy chains plays a critical role in determining the phase behavior. researchgate.net Interestingly, the introduction of a bulky lateral branch can, in some cases, lead to a higher mesophase thermal stability compared to the unsubstituted parent compound. researchgate.net This demonstrates that specific substitution patterns are a key tool for designing liquid crystals with desired properties for various applications.

Beyond covalent synthesis, liquid crystalline structures can be formed through non-covalent self-assembly, primarily driven by hydrogen bonding. u-tokyo.ac.jpnih.gov This approach allows for the creation of supramolecular liquid crystals from molecules that may not be liquid crystalline on their own. researchgate.netresearchgate.net The process relies on the highly directional and selective nature of the hydrogen bond, which forms between a donor (e.g., a carboxylic acid or phenol) and an acceptor (e.g., a pyridine (B92270) or benzoate). nih.gov

A notable example involves the formation of supramolecular complexes between p,n-alkoxy benzoic acids (nOBA) and nonyl-p-hydroxy benzoate (B1203000) (9HB). researchgate.net In this system, a hydrogen bond forms between the carboxylic acid group of nOBA and the hydroxyl group of 9HB. researchgate.net The formation of this bond can be unequivocally confirmed using Fourier Transform Infrared (FTIR) spectroscopy, which detects shifts in the characteristic vibrational frequencies of the O-H and C=O groups involved in the interaction. researchgate.net These hydrogen-bonded complexes exhibit distinct mesophase behaviors that are different from the individual components, demonstrating the power of supramolecular chemistry in designing new functional materials. nih.govresearchgate.net

Table 3: Characterization of Hydrogen-Bonded Liquid Crystal Complexes

| Complex | Formation Method | Key Interaction | Resulting Property |

|---|---|---|---|

| nOBA:9HB | Self-assembly | H-bond between COOH and OH | Formation of new supramolecular liquid crystal phases. researchgate.net |

| Azobenzene/P4VP | Self-assembly | H-bond between hydroxyl and pyridine | Photo-responsive liquid crystal polymer. nih.gov |

| Uracil/Diaminopyridine | Self-assembly | Triple H-bonds | Formation of a columnar hexagonal LC mesophase. nih.gov |

Data sourced from research on supramolecular and hydrogen-bonded liquid crystals. nih.govresearchgate.net

Investigation of Mesomorphic Properties and Phase Transition Mechanisms

The study of mesomorphic, or liquid crystalline, properties involves examining a substance's ability to exist in intermediate phases between a conventional solid and liquid. These phases exhibit degrees of molecular order. For a molecule like this compound, its linear, rigid structure is a key indicator for potential liquid crystal behavior.

Research into analogous chemical structures, such as other substituted benzoates, has demonstrated that the presence of terminal groups like nitro (-NO2) and hydroxyl (-OH) can induce or influence mesophase formation. For instance, studies on certain cyclotriphosphazene (B1200923) compounds have shown that derivatives with terminal nitro or hydroxy groups can exhibit liquid-crystal properties. nih.gov Specifically, the nitro group is often associated with the formation of nematic phases. nih.gov

However, direct experimental investigation of this compound is not extensively documented in publicly available literature. Detailed studies involving polarized optical microscopy (POM) to identify specific liquid crystal textures (e.g., nematic, smectic) and differential scanning calorimetry (DSC) to determine phase transition temperatures and associated enthalpy changes for this specific compound are not presently available. Therefore, a data table detailing its transition temperatures and mesophase types cannot be constructed from current research. The mechanism of any potential phase transitions, which would involve understanding the specific molecular rearrangements at the transition points, remains uninvestigated.

Optoelectronic Material Development

The unique electronic configuration of this compound, featuring a π-conjugated system with donor and acceptor moieties, makes it a theoretical candidate for optoelectronic applications. Such applications rely on a material's interaction with light, including its ability to emit light (luminescence) or to alter the properties of light passing through it (nonlinear optical effects).

Luminescence in organic molecules often arises from the relaxation of electrons from an excited state, created by the absorption of light. The efficiency and wavelength of this emitted light are highly dependent on the molecular structure. Donor-acceptor compounds can exhibit charge transfer characteristics upon excitation, which significantly influences their fluorescent or phosphorescent behavior. For example, studies on other donor-π-acceptor molecules have shown that solvation effects and molecular torsion can dramatically affect fluorescence intensity. nih.gov

Despite these promising indicators from related compounds, specific experimental data on the luminescent properties of this compound are absent from the available scientific literature. There are no published reports detailing its excitation and emission spectra, quantum yield, or fluorescence lifetime in various solvents. Consequently, a comprehensive analysis of its emission characteristics is not possible at this time.

Nonlinear optical (NLO) materials are crucial for technologies like optical switching, frequency conversion, and optical data storage. core.ac.uk The NLO response of a molecule is governed by its hyperpolarizability, which is enhanced in molecules with significant charge asymmetry, such as donor-acceptor systems. The combination of the electron-donating hydroxyphenyl group and the electron-withdrawing nitrophenyl group in this compound suggests a high potential for second or third-order NLO properties.

Theoretical and experimental studies on related organic compounds, such as 4-Nitrobenzoic acid, have confirmed their NLO activity. researchgate.net However, specific research employing techniques like the Z-scan method to measure the nonlinear absorption coefficient (β) and nonlinear refractive index (n₂) of this compound has not been reported. As a result, its third-order NLO susceptibility (χ(3)), a key figure of merit for NLO materials, remains undetermined. Without these experimental findings, any discussion of its potential in specific NLO devices would be purely speculative.

Environmental and Biological Transformations Excluding Clinical/toxicity Aspects

Microbial Degradation Pathways and Mechanisms of Nitrobenzoate Derivatives

The microbial degradation of nitroaromatic compounds, such as the 4-nitrobenzoate (B1230335) component of 4-Hydroxyphenyl 4-nitrobenzoate, is a key process in their environmental detoxification. Microorganisms have evolved diverse metabolic strategies to utilize these compounds as sources of carbon, nitrogen, and energy. nih.gov These strategies primarily involve either reductive or oxidative pathways to transform the nitro group and cleave the aromatic ring. acs.org

Reductive Pathways of Nitro Group Transformation in Microorganisms

The initial step in the most common microbial degradation pathway for nitroaromatic compounds is the reduction of the nitro group. researchgate.net This process involves a six-electron reduction, sequentially forming nitroso, hydroxylamino, and finally amino functional groups. scispace.com This transformation is catalyzed by a class of enzymes known as nitroreductases. researchgate.netscispace.com

Bacterial nitroreductases are typically flavoenzymes that utilize NAD(P)H as a reducing agent. researchgate.net They are broadly classified into two types based on their sensitivity to oxygen. Type I nitroreductases are oxygen-insensitive and catalyze the reduction by transferring two electrons at a time. researchgate.net In this process, the nitroso intermediate is rapidly converted to the hydroxylamino derivative and is often not detected. researchgate.netnih.gov Type II nitroreductases, on the other hand, are oxygen-sensitive and proceed via a one-electron transfer mechanism, which can lead to futile redox cycling in the presence of oxygen. researchgate.netnih.gov The reduction of the nitro group is a critical detoxification step, as it often primes the molecule for further degradation. researchgate.net

Oxidative Pathways Leading to Aromatic Ring Cleavage

Following the initial transformation of the nitro group, or in some cases as an alternative initial step, the aromatic ring is cleaved through oxidative pathways. A central intermediate in the degradation of many substituted benzoates, including those derived from nitrobenzoates, is protocatechuate (3,4-dihydroxybenzoate). asm.orgoup.com For instance, the degradation of 4-nitrobenzoate by various bacteria, including Comamonas acidovorans and Cupriavidus sp., proceeds through protocatechuate. asm.orgoup.com

Once formed, protocatechuate undergoes ring cleavage by dioxygenase enzymes. There are two primary modes of cleavage for protocatechuate: ortho (or intradiol) cleavage and meta (or extradiol) cleavage. In the ortho-cleavage pathway, protocatechuate 3,4-dioxygenase cleaves the bond between the two hydroxyl-bearing carbons, leading to the formation of β-ketoadipate. scispace.comasm.org In the meta-cleavage pathway, protocatechuate 4,5-dioxygenase cleaves the bond adjacent to the hydroxyl groups, leading to intermediates that are funneled into the tricarboxylic acid (TCA) cycle. oup.comnih.gov The specific pathway utilized can depend on the bacterial strain and the specific regulatory mechanisms at play. asm.orgfrontiersin.org

Identification and Characterization of Intermediate Metabolites (e.g., Protocatechuate, Hydroxyanthranilate)

The elucidation of microbial degradation pathways relies heavily on the identification of intermediate metabolites. In the case of nitrobenzoate degradation, several key intermediates have been characterized. As mentioned, protocatechuate is a common and crucial intermediate in the degradation of 4-nitrobenzoate. asm.orgoup.comdeswater.com Its accumulation and subsequent degradation are hallmarks of this pathway.

For other isomers, such as 2-nitrobenzoate (B253500), different intermediates can be formed. For example, the degradation of 2-nitrobenzoate by Pseudomonas fluorescens strain KU-7 proceeds through the formation of 3-hydroxyanthranilate . In this pathway, 2-nitrobenzoate is reductively converted to 3-hydroxyanthranilate, which then undergoes ring cleavage. Another intermediate in 2-nitrobenzoate degradation by some bacteria is anthranilate (2-aminobenzoate). The identification of these metabolites provides a roadmap of the biochemical transformations occurring within the microbial cell.

| Intermediate Metabolite | Precursor | Key Bacterial Strain(s) | Degradation Pathway |

| Protocatechuate | 4-Nitrobenzoate | Comamonas acidovorans NBA-10, Cupriavidus sp. ST-14 | Reductive pathway followed by oxidative ring cleavage. asm.orgoup.comdeswater.com |

| 3-Hydroxyanthranilate | 2-Nitrobenzoate | Pseudomonas fluorescens KU-7 | Reductive pathway leading to ring cleavage of 3-hydroxyanthranilate. |

| Anthranilate | 2-Nitrobenzoate | Burkholderia terrae KU-15 | Reductive pathway involving anthranilate as an intermediate. |

Role of Specific Bacterial Strains (e.g., Cupriavidus sp., Comamonas acidovorans, Pseudomonas putida) in Biodegradation

A diverse range of bacteria capable of degrading nitrobenzoate derivatives has been isolated and studied. These microorganisms often exhibit remarkable metabolic versatility.

Cupriavidus sp. : Strains of Cupriavidus have demonstrated the ability to degrade various nitroaromatic compounds. For instance, Cupriavidus sp. strain a3 can utilize nitrobenzene, nitrotoluenes, and 2-nitrobenzoic acid as carbon and nitrogen sources. Cupriavidus sp. strain ST-14 is capable of degrading both 2- and 4-nitrobenzoate, utilizing them as sole carbon and energy sources. oup.com The degradation of 4-nitrobenzoate in this strain proceeds via protocatechuate. oup.com

Comamonas acidovorans : Comamonas acidovorans NBA-10 was isolated for its ability to grow on 4-nitrobenzoate as the sole carbon and energy source. asm.org This strain degrades 4-nitrobenzoate through a novel reductive pathway where 4-hydroxylaminobenzoate is an intermediate that is subsequently converted to protocatechuate. asm.orgdeswater.com

Pseudomonas putida : Members of the genus Pseudomonas are well-known for their broad catabolic capabilities. Pseudomonas putida TW3 degrades 4-nitrotoluene (B166481) and 4-nitrobenzoate, channeling the latter into the ortho (β-ketoadipate) pathway for the complete degradation of the resulting protocatechuate. frontiersin.org Some Pseudomonas strains are also chemotactic towards nitrobenzoates, suggesting a well-adapted system for seeking out and degrading these compounds. frontiersin.org

| Bacterial Strain | Degraded Compound(s) | Key Pathway Feature(s) |

| Cupriavidus sp. a3 | Nitrobenzene, Nitrotoluenes, 2-Nitrobenzoic acid | Reductive transformation to amines. |

| Cupriavidus sp. ST-14 | 2-Nitrobenzoate, 4-Nitrobenzoate | Degradation of 4-nitrobenzoate via protocatechuate. oup.com |

| Comamonas acidovorans NBA-10 | 4-Nitrobenzoate | Degradation via 4-hydroxylaminobenzoate to protocatechuate. asm.orgdeswater.com |

| Pseudomonas putida TW3 | 4-Nitrotoluene, 4-Nitrobenzoate | Degradation of protocatechuate via the β-ketoadipate pathway. frontiersin.org |

Enzymatic Biotransformation Processes

The microbial degradation of nitrobenzoates is orchestrated by a suite of specialized enzymes. These biocatalysts are responsible for the key chemical transformations that lead to the detoxification and mineralization of these compounds.

Enzymes Involved in Nitro Group Reduction (e.g., Nitroreductases)

As previously mentioned, nitroreductases are the primary enzymes responsible for the initial reduction of the nitro group on the aromatic ring. researchgate.net These enzymes are crucial for initiating the degradation cascade in many bacteria. researchgate.netscispace.com Bacterial nitroreductases are typically flavoproteins containing either flavin mononucleotide (FMN) or flavin adenine (B156593) dinucleotide (FAD) as a prosthetic group. researchgate.net They catalyze the NAD(P)H-dependent reduction of nitroaromatics to the corresponding nitroso, hydroxylamino, and amino derivatives. researchgate.net

There are two main classes of bacterial nitroreductases:

Type I (Oxygen-Insensitive) Nitroreductases: These enzymes are homodimers and are not inhibited by oxygen. They facilitate a two-electron reduction of the nitro group, typically leading to the formation of the hydroxylamino derivative as the final product of the enzymatic reaction. researchgate.netnih.gov

Type II (Oxygen-Sensitive) Nitroreductases: These enzymes catalyze a one-electron reduction, forming a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle that generates superoxide (B77818) radicals. researchgate.netnih.gov

The activity of these nitroreductases is fundamental to the bioremediation potential of many microorganisms, as the reduction of the nitro group often decreases the toxicity of the compound and makes the aromatic ring more susceptible to subsequent oxidative attack. researchgate.net

Hydroxylase and Dioxygenase Activity in Aromatic Compound Metabolism

The aerobic breakdown of aromatic compounds is heavily reliant on the activity of hydroxylase and dioxygenase enzymes. These enzymes are crucial for introducing hydroxyl groups onto the aromatic ring and for the subsequent cleavage of the ring, respectively, rendering the compounds amenable to central metabolism. uzh.ch

In the context of this compound degradation, once hydrolyzed, the two resulting aromatic compounds, hydroquinone (B1673460) and 4-nitrobenzoic acid, are acted upon by these enzymes.

The metabolism of 4-nitrobenzoic acid typically begins with the reduction of the nitro group to form 4-hydroxylaminobenzoic acid, which is then converted to protocatechuate (3,4-dihydroxybenzoic acid). uzh.choup.com While the initial reduction is not a hydroxylase reaction, the resulting protocatechuate is a key substrate for dioxygenase enzymes. Protocatechuate can undergo ring cleavage through several pathways mediated by dioxygenases, such as protocatechuate 3,4-dioxygenase and protocatechuate 4,5-dioxygenase, which break the aromatic ring to form linear aliphatic acids that can enter the tricarboxylic acid (TCA) cycle.

The degradation of hydroquinone is initiated by hydroxylation to form hydroxyquinol (1,2,4-trihydroxybenzene). This reaction is catalyzed by hydroquinone hydroxylase, a type of monooxygenase. researchgate.netnih.gov Following this, hydroxyquinol 1,2-dioxygenase, a dioxygenase enzyme, cleaves the aromatic ring of hydroxyquinol, leading to products that can be further metabolized. researchgate.net

A variety of microorganisms, including bacteria and fungi, have been identified to possess the enzymatic machinery for hydroquinone degradation. nih.govoup.com

Table 1: Key Enzymes in the Metabolism of this compound Hydrolysis Products

| Hydrolysis Product | Key Intermediate | Enzyme | Enzyme Type | Function |

| 4-Nitrobenzoic Acid | Protocatechuate | Protocatechuate 3,4-dioxygenase | Dioxygenase | Aromatic ring cleavage |

| 4-Nitrobenzoic Acid | Protocatechuate | Protocatechuate 4,5-dioxygenase | Dioxygenase | Aromatic ring cleavage |

| Hydroquinone | Hydroxyquinol | Hydroquinone hydroxylase | Monooxygenase | Hydroxylation |

| Hydroquinone | Hydroxyquinol | Hydroxyquinol 1,2-dioxygenase | Dioxygenase | Aromatic ring cleavage |

Oxidative Decarboxylation Pathways in 4-Hydroxybenzoate (B8730719) Metabolism

Oxidative decarboxylation is a significant reaction in the metabolism of certain aromatic acids, where a carboxyl group is removed and replaced by a hydroxyl group. wikipedia.org While 4-hydroxybenzoic acid is not a direct hydrolysis product of this compound, its metabolism is relevant as it can lead to the formation of hydroquinone, one of the primary breakdown products.

In some microorganisms, such as the yeast Candida parapsilosis, the catabolism of 4-hydroxybenzoate proceeds via an initial oxidative decarboxylation to yield hydroquinone. nih.govnih.govasm.org This reaction is catalyzed by 4-hydroxybenzoate 1-hydroxylase, a flavoprotein monooxygenase that uses NAD(P)H and molecular oxygen. nih.govasm.org

Furthermore, protocatechuate, the key intermediate in 4-nitrobenzoic acid degradation, can also undergo decarboxylation. The enzyme protocatechuate decarboxylase catalyzes the non-oxidative decarboxylation of protocatechuate to form catechol. wikipedia.org This decarboxylation has been identified as a potential rate-limiting step in some engineered metabolic pathways. nih.gov

Table 2: Oxidative Decarboxylation Reactions in the Metabolism of Related Aromatic Acids

| Substrate | Enzyme | Product | Organism Example |

| 4-Hydroxybenzoate | 4-Hydroxybenzoate 1-hydroxylase | Hydroquinone | Candida parapsilosis nih.govasm.org |

| Protocatechuate | Protocatechuate decarboxylase | Catechol | Klebsiella pneumoniae wikipedia.orgnih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic methods for preparing 4-hydroxyphenyl 4-nitrobenzoate, and how are purity and yield validated?